molecular formula C9H16ClN4+ B12751332 Chloroallyl methenamine CAS No. 56060-15-2

Chloroallyl methenamine

Cat. No.: B12751332
CAS No.: 56060-15-2
M. Wt: 215.70 g/mol
InChI Key: LDLCEGCJYSDJLX-UPHRSURJSA-N
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Description

Chloroallyl methenamine, also known as hexamethylenetetramine chloroallyl chloride, is a quaternary ammonium salt. It is widely used as a surfactant and preservative in various industrial and cosmetic applications due to its antimicrobial properties. The compound is known for its ability to release formaldehyde, which acts as a biocidal agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroallyl methenamine can be synthesized by treating hexamethylenetetramine with 1,3-dichloropropene. This reaction typically produces a mixture of cis and trans isomers . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where hexamethylenetetramine and 1,3-dichloropropene are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Chloroallyl methenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chloroallyl methenamine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of chloroallyl methenamine involves the slow release of formaldehyde, which is highly bactericidal. In an acidic environment, this compound hydrolyzes to release formaldehyde, which then exerts its antimicrobial effects by denaturing proteins and nucleic acids in microbial cells .

Comparison with Similar Compounds

Uniqueness: Chloroallyl methenamine is unique due to its specific structure, which allows for the controlled release of formaldehyde. This property makes it particularly effective as a preservative and antimicrobial agent in various applications .

Properties

CAS No.

56060-15-2

Molecular Formula

C9H16ClN4+

Molecular Weight

215.70 g/mol

IUPAC Name

1-[(Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C9H16ClN4/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-2H,3-9H2/q+1/b2-1-

InChI Key

LDLCEGCJYSDJLX-UPHRSURJSA-N

Isomeric SMILES

C1N2CN3CN1C[N+](C2)(C3)C/C=C\Cl

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC=CCl

Origin of Product

United States

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